molecular formula C14H16N2S B1194070 (2E)-2-(aminothioxomethyl)-3-(2,3,5,6-tetramethylphenyl)prop-2-enenitrile

(2E)-2-(aminothioxomethyl)-3-(2,3,5,6-tetramethylphenyl)prop-2-enenitrile

Cat. No. B1194070
M. Wt: 244.36 g/mol
InChI Key: DKMNDHCKWPIRJA-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(2,3,5,6-tetramethylphenyl)-2-propenethioamide is a member of benzenes.

Scientific Research Applications

Photoisomerization Studies

(2E)-2-(Aminothioxomethyl)-3-(2,3,5,6-tetramethylphenyl)prop-2-enenitrile, a compound related to 3-phenylprop-2-enenitriles, has been studied for its E/Z photoisomerization properties. Chiacchio, Musumarra, and Purrello (1988) investigated the photoisomerization of 3-phenyl-3-(N-substituted amino)-and 3-phenyl-3-(N,N-disubstituted amino)-prop-2-enenitriles, providing insights into the mechanism of direct irradiation of similar compounds Chiacchio, U., Musumarra, G., & Purrello, G. (1988). Journal of The Chemical Society-perkin Transactions 1..

Synthesis and Characterization Studies

Tayade and Waghmare (2016) conducted research on the isomerisation of a series of compounds related to (2E)-2-(aminothioxomethyl)-3-(2,3,5,6-tetramethylphenyl)prop-2-enenitrile. Their work involved the synthesis and characterization of these compounds, revealing valuable information about their chemical structure and properties Tayade, D., & Waghmare, S. A. (2016). International research journal of pharmacy.

Quantum Chemical Investigation

A 2016 study by Jasiński et al. explored the zwitterionic nature of a similar derivative, (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile. This investigation, involving experimental and theoretical methods, sheds light on the molecular structure of such compounds in various states Jasiński, R., et al. (2016). Journal of Molecular Structure.

Cyclization Kinetics Studies

Platonova et al. (2013) studied the cyclization of 3-(Dialkylaminophenyl)-2-(phenylcarbonyl)-prop-2-enenitriles, a group of compounds closely related to the chemical . Their research offers insights into the kinetics of cyclization, which can be relevant for understanding the behavior of (2E)-2-(aminothioxomethyl)-3-(2,3,5,6-tetramethylphenyl)prop-2-enenitrile Platonova, A. Y., et al. (2013). Chemistry of Heterocyclic Compounds.

Electrophysical Characterization

In 2015, Irfan et al. investigated the structural, electro-optical, and charge-transport properties of a compound structurally similar to (2E)-2-(aminothioxomethyl)-3-(2,3,5,6-tetramethylphenyl)prop-2-enenitrile. This research is significant for understanding the electrical and optical properties of such compounds Irfan, A., et al. (2015). Comptes Rendus Chimie.

properties

Product Name

(2E)-2-(aminothioxomethyl)-3-(2,3,5,6-tetramethylphenyl)prop-2-enenitrile

Molecular Formula

C14H16N2S

Molecular Weight

244.36 g/mol

IUPAC Name

(E)-2-cyano-3-(2,3,5,6-tetramethylphenyl)prop-2-enethioamide

InChI

InChI=1S/C14H16N2S/c1-8-5-9(2)11(4)13(10(8)3)6-12(7-15)14(16)17/h5-6H,1-4H3,(H2,16,17)/b12-6+

InChI Key

DKMNDHCKWPIRJA-WUXMJOGZSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1C)/C=C(\C#N)/C(=S)N)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)C=C(C#N)C(=S)N)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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